molecular formula C6H6BrNO3S B2664103 3-Pyridinol, 6-bromo-, 3-methanesulfonate CAS No. 1345202-12-1

3-Pyridinol, 6-bromo-, 3-methanesulfonate

Cat. No.: B2664103
CAS No.: 1345202-12-1
M. Wt: 252.08
InChI Key: CCFIMDAYHWFHHA-UHFFFAOYSA-N
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Description

3-Pyridinol, 6-bromo-, 3-methanesulfonate is a chemical compound with the molecular formula C6H6BrNO3S and a molecular weight of 252.09 g/mol It is a derivative of pyridinol, substituted with a bromine atom at the 6th position and a methanesulfonate group at the 3rd position

Scientific Research Applications

3-Pyridinol, 6-bromo-, 3-methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinol, 6-bromo-, 3-methanesulfonate is not specified in the sources I found. It’s possible that its mechanism of action depends on the context in which it’s used, such as the type of reaction it’s involved in or the compounds it interacts with .

Safety and Hazards

While specific safety and hazard information for 3-Pyridinol, 6-bromo-, 3-methanesulfonate is not available in the sources I found, it’s important to handle all chemical compounds with care. Proper safety measures should include wearing protective clothing and eye protection, and ensuring good ventilation .

Preparation Methods

The synthesis of 3-Pyridinol, 6-bromo-, 3-methanesulfonate typically involves the bromination of 3-pyridinol followed by the introduction of the methanesulfonate group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The methanesulfonate group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Pyridinol, 6-bromo-, 3-methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

3-Pyridinol, 6-bromo-, 3-methanesulfonate can be compared with other pyridinol derivatives such as:

    3-Pyridinol, 6-chloro-, 3-methanesulfonate: Similar structure but with a chlorine atom instead of bromine.

    3-Pyridinol, 6-fluoro-, 3-methanesulfonate: Similar structure but with a fluorine atom instead of bromine.

    3-Pyridinol, 6-iodo-, 3-methanesulfonate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in the specific properties imparted by the bromine atom, which can affect its reactivity and interactions compared to other halogen-substituted derivatives .

Properties

IUPAC Name

(6-bromopyridin-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3S/c1-12(9,10)11-5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFIMDAYHWFHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345202-12-1
Record name 6-bromopyridin-3-yl methanesulfonate
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